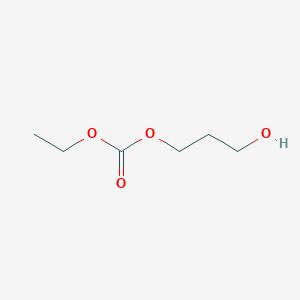
Ethyl (3-hydroxypropyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl (3-hydroxypropyl) carbonate, also known as carbonic acid, ethyl 3-hydroxypropyl ester , has the chemical formula C₆H₁₂O₄ and a molecular weight of approximately 148.16 g/mol .
- It is a compound with potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which ethyl (3-hydroxypropyl) carbonate exerts its effects depends on its specific application.
- In drug delivery, it may enhance drug solubility, stability, and bioavailability.
Comparison with Similar Compounds
- Ethyl (3-hydroxypropyl) carbonate is unique due to its combination of ester and carbonate functionalities.
- Similar compounds include other esters, carbonates, and prodrugs used in drug formulation.
Remember that this compound’s applications and properties are continually explored in scientific research, and its versatility makes it an intriguing subject for further investigation
Properties
CAS No. |
62502-19-6 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethyl 3-hydroxypropyl carbonate |
InChI |
InChI=1S/C6H12O4/c1-2-9-6(8)10-5-3-4-7/h7H,2-5H2,1H3 |
InChI Key |
SATDNKJMSINBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


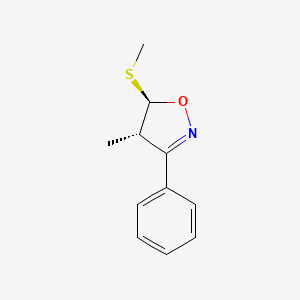
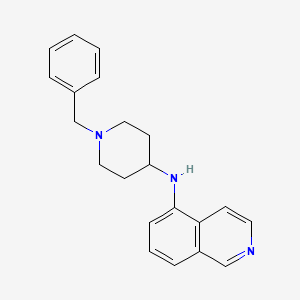
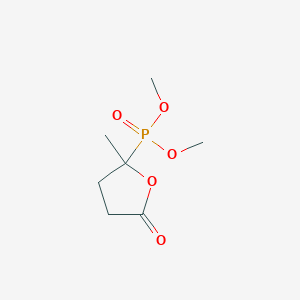
![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

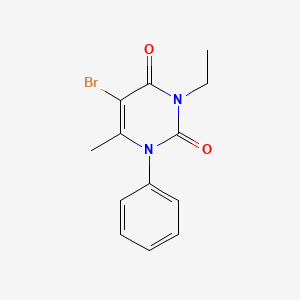
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
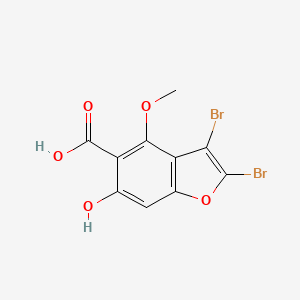
![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)
